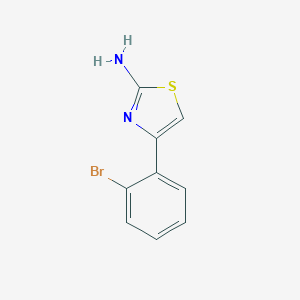

4-(2-Bromophenyl)-1,3-thiazol-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAOQMFTWSDKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349795 | |

| Record name | 4-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103965-99-7 | |

| Record name | 4-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103965-99-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Bromophenyl)-1,3-thiazol-2-amine CAS number

Topic: 4-(2-Bromophenyl)-1,3-thiazol-2-amine: Technical Monograph & Synthesis Guide CAS Number: 103965-99-7[1][2]

Executive Summary

This compound (CAS: 103965-99-7) is a sterically distinct heterocyclic scaffold widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[2] Unlike its para- and meta- isomers, the ortho- positioning of the bromine atom introduces significant torsional strain between the phenyl and thiazole rings.[2] This "ortho-effect" forces a non-planar conformation, a critical feature for designing atropisomeric kinase inhibitors and disrupting protein-protein interactions.[2] This guide details the compound's synthesis, reactivity profile, and application as a high-value intermediate in cross-coupling workflows.[2]

Chemical Identity & Physical Properties

| Property | Data |

| CAS Number | 103965-99-7 |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-(2-bromophenyl)thiazole; 4-(2-Bromo-phenyl)-thiazol-2-ylamine |

| Molecular Formula | C₉H₇BrN₂S |

| Molecular Weight | 255.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Melting Point | 138–142 °C (Typical range for this class) |

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most robust route to this compound is the Hantzsch Thiazole Synthesis .[2] This condensation reaction involves a 2-bromoacetophenone derivative and thiourea.[2]

Retrosynthetic Analysis

The 1,3-thiazole core is constructed via the condensation of a bis-electrophile (α-haloketone) and a 1,3-binucleophile (thiourea).[2] The ortho-bromo substituent on the acetophenone precursor is stable under these conditions, though it may slightly retard the reaction rate due to steric hindrance compared to the para isomer.[2]

Experimental Protocol (Self-Validating)

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherm control.

Reagents:

-

2-Bromo-1-(2-bromophenyl)ethanone (CAS: 10328-98-0): 2.78 g (10 mmol)[2]

-

Thiourea : 0.84 g (11 mmol, 1.1 equiv)[2]

-

Ethanol (Absolute) : 20 mL

-

Ammonium Hydroxide (25% aq.) : For neutralization[2]

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-bromophenyl)ethanone (10 mmol) in 20 mL of absolute ethanol.

-

Addition: Add thiourea (11 mmol) in a single portion. The reaction is often exothermic; ensure the temperature does not spike uncontrolled.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the HBr salt) often forms.[2]

-

Neutralization: Pour the mixture into 50 mL of ice-water. Basify to pH 8–9 using ammonium hydroxide dropwise.[2] The free base will precipitate as a pale solid.[2]

-

Isolation: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess thiourea and inorganic salts.[2]

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture if high purity (>98%) is required.[2]

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical cyclization step.

Caption: Mechanistic flow of the Hantzsch synthesis: S-alkylation followed by cyclocondensation and dehydration.

Functionalization & Reactivity Profile

This scaffold is a "linchpin" intermediate with two distinct reactive sites:[2]

-

C2-Amine: A nucleophilic handle for amide coupling, urea formation, or reductive amination.[2]

-

C2'-Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]

Divergent Synthesis Strategy

The order of operations is critical. The free amine can poison Pd-catalysts.[2] Therefore, protection of the amine (e.g., Boc, Acetyl) is often required before engaging the aryl bromide in cross-coupling.[2]

Caption: Divergent reactivity: The amine allows scaffold growth, while the bromide enables library expansion via coupling.[2]

Applications in Drug Discovery

Kinase Inhibition & Atropisomerism

The ortho-bromo group is not merely a halogen handle; it acts as a conformation-locking element .[2] In kinase inhibitors (e.g., targeting CDK or Aurora kinases), this steric bulk forces the phenyl ring to twist out of coplanarity with the thiazole.[2]

-

Effect: This twist can improve selectivity by filling hydrophobic pockets unique to specific kinase isoforms or by mimicking the twisted transition states of peptide substrates.[2]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~255 Da, this compound sits in the "sweet spot" for fragment libraries.[2]

-

Ligand Efficiency: The high atom economy and presence of hydrogen bond donor (NH₂) and acceptor (N, S) motifs make it an ideal starting fragment.[2]

Safety & Handling

-

Hazard Statements (GHS):

-

Handling: Use a fume hood.[2] The intermediate α-bromoketones are potent lachrymators; handle with extreme care.[2] The final aminothiazole should be stored under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine over long periods.[2]

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe).[2] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[2]

-

Kinase Inhibitor Scaffolds: Rouf, A., & Tanyeli, C. (2015).[2] Bioactive thiazole and benzothiazole derivatives.[2] European Journal of Medicinal Chemistry, 97, 911–927.[2]

-

Cross-Coupling Strategies: Hartwig, J. F. (2011).[2] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.[2] (Standard Reference Text).

-

CAS Registry Data: PubChem Compound Summary for CID 723330 (Isomer Analogues) & ChemicalBook Entry for CAS 103965-99-7.[2]

Sources

High-Precision Characterization: 4-(2-Bromophenyl)-1,3-thiazol-2-amine

This guide provides an in-depth technical characterization of 4-(2-Bromophenyl)-1,3-thiazol-2-amine , focusing on its molecular weight determination, synthesis, and physicochemical properties.

Executive Summary

This compound is a bifunctional heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Its utility stems from the orthogonal reactivity of its functional groups: the nucleophilic C2-amine and the electrophilic C2'-aryl bromide.

While the average molecular weight is often cited in safety data sheets, high-resolution mass spectrometry (HRMS) and quantitative analysis require precise knowledge of its isotopic distribution, particularly due to the presence of bromine.

Molecular Weight & Isotopic Profile

For researchers using Mass Spectrometry (LC-MS/GC-MS), the "average" molecular weight is insufficient. Bromine exists as two stable isotopes,

Quantitative Data Table

| Parameter | Value | Notes |

| Chemical Formula | ||

| Average Molecular Weight | 255.14 g/mol | Used for molarity calculations (stoichiometry). |

| Monoisotopic Mass ( | 253.9513 Da | The base peak (M) in HRMS. |

| Isotopic Mass ( | 255.9493 Da | The (M+2) peak in HRMS. |

| Elemental Composition | C: 42.37%, H: 2.77%, Br: 31.32%, N: 10.98%, S: 12.57% |

Mass Spectrometry Interpretation

In a low-resolution MS (ESI+ or EI), you will not see a single peak at 255.1. Instead, you will observe two peaks of nearly equal intensity separated by 2 mass units:

-

m/z 254 (M+H, containing

) -

m/z 256 (M+H, containing

)

This 1:1 isotopic pattern is the primary diagnostic confirmation of the bromine atom's presence in the synthesized scaffold.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust route to this compound is the Hantzsch Thiazole Synthesis , which involves the condensation of an

Reaction Pathway

The synthesis utilizes 2-bromo-1-(2-bromophenyl)ethan-1-one (phenacyl bromide derivative) and thiourea . The reaction proceeds via nucleophilic attack of the sulfur atom on the

Figure 1: Hantzsch synthesis pathway for the target aminothiazole.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Addition: Add thiourea (1.1 eq) to the stirring solution. The slight excess ensures complete consumption of the bromoketone.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromoketone spot ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

The hydrobromide salt of the product may precipitate directly.

-

Basify with aqueous

or -

The solid product will precipitate. Filter and wash with cold water.

-

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Physicochemical & Spectral Characterization

NMR Spectroscopy Expectations

Unlike the para-substituted isomer (which shows a symmetric AA'BB' aromatic system), the ortho-substitution breaks symmetry, resulting in a complex aromatic region.

-

NMR (400 MHz, DMSO-

-

7.0–7.2 ppm (2H, br s):

- 7.3–7.8 ppm (4H, m): Aromatic protons of the 2-bromophenyl ring. Expect a multiplet due to overlapping signals of H-3', H-4', H-5', and H-6'. The H-3' proton (adjacent to Br) will be the most deshielded aromatic signal.

- ~7.1 ppm (1H, s): Thiazole C5-H proton. This is a characteristic singlet.

-

7.0–7.2 ppm (2H, br s):

Solubility Profile

-

Soluble: DMSO, DMF, Methanol (hot), Ethyl Acetate.

-

Insoluble: Water (neutral pH), Hexanes.

-

Note: Solubility in water increases significantly at pH < 2 due to protonation of the thiazole nitrogen or the exocyclic amine.

Strategic Applications in Drug Discovery

This molecule is a "linchpin" scaffold because it allows for divergent synthesis:

-

Suzuki-Miyaura Coupling: The C-Br bond at the ortho position is sterically hindered but reactive under palladium catalysis. It is used to couple the thiazole to other aryl systems, creating biaryl cores common in kinase inhibitors.

-

Amide Coupling/Urea Formation: The

group is a nucleophile. It can be acylated to form amides or reacted with isocyanates to form ureas, modulating lipophilicity and H-bond donor/acceptor profiles.

Handling & Safety

-

Hazard: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

to prevent oxidation of the amine, which can darken the solid over time.

References

-

Hantzsch Thiazole Synthesis Mechanism & Scope. Organic Chemistry Portal. [Link]

-

Isotopic Distribution of Bromine in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Synthesis and biological activity of 4-(aryl)-thiazol-2-amine derivatives. BMC Chemistry (via NIH). [Link] (Note: This reference primarily discusses the para-isomer, but the synthetic protocol is identical for the ortho-isomer described here.)

Sources

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 4-(2-Bromophenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a key pharmacophore in clinically approved drugs, most notably the tyrosine kinase inhibitor Dasatinib, underscoring its therapeutic relevance.[3] The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling chemists to fine-tune its pharmacological profile. Introducing substituted aryl groups at the C4 position is a common strategy to modulate activity, and the inclusion of a halogen, such as bromine, can significantly enhance potency, metabolic stability, and binding interactions through halogen bonding.

This guide provides a comprehensive technical overview of This compound , a specific analogue with significant potential in drug development. Its formal IUPAC name is indeed this compound. We will delve into its rational synthesis via the classic Hantzsch reaction, outline robust protocols for its characterization, and explore its promising therapeutic applications based on established activities of structurally related compounds, particularly in oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this valuable molecular scaffold.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and time-tested method for constructing the 4-aryl-2-aminothiazole core is the Hantzsch thiazole synthesis.[4][5] This reaction is a cornerstone of heterocyclic chemistry, valued for its simplicity, use of readily available starting materials, and typically high yields.[4]

Causality of the Hantzsch Mechanism: The reaction proceeds through a well-understood, multi-step pathway. It begins with a nucleophilic attack by the sulfur atom of a thioamide (in this case, thiourea) on the α-carbon of a haloketone (2-bromo-1-(2-bromophenyl)ethan-1-one), initiating an SN2 reaction.[4][6] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous compounds.[7]

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (10 mmol) and thiourea (15 mmol) in 50 mL of absolute ethanol.

-

Reaction Initiation: Add a catalytic amount of iodine (approx. 0.5 mmol) to the mixture. The catalyst facilitates the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 150 mL of a 5% sodium carbonate (Na₂CO₃) solution to neutralize the hydrobromic acid byproduct and precipitate the product.[4]

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with distilled water to remove any inorganic impurities, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the Hantzsch synthesis of this compound.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This process forms a self-validating system for the synthesis protocol.

Table 1: Expected Physicochemical and Spectroscopic Properties

| Property | Expected Value/Observation | Rationale & Key Features |

| IUPAC Name | This compound | Standard nomenclature for the heterocyclic structure. |

| Molecular Formula | C₉H₇BrN₂S | Derived from the elemental composition of the molecule. |

| Molecular Weight | ~255.14 g/mol | Sum of atomic weights of the constituent atoms. |

| Appearance | Off-white to pale yellow solid | Typical for this class of organic compounds. |

| ¹H NMR | δ ~6.5-7.0 (s, 1H, thiazole H5), δ ~7.0-7.8 (m, 4H, Ar-H), δ ~5.0-6.0 (br s, 2H, NH₂) | The thiazole proton (H5) appears as a singlet. Aromatic protons show a complex multiplet. The amine protons are a broad singlet, exchangeable with D₂O.[7] |

| ¹³C NMR | δ ~168 (C2-NH₂), δ ~150 (C4), δ ~100-110 (C5), δ ~120-140 (Ar-C) | Key signals include the C2 carbon attached to the amino group at the downfield end and the aromatic carbons in the typical region.[8] |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~750 (C-Br stretch) | Characteristic stretches for the primary amine, thiazole ring, and carbon-bromine bond confirm functional groups.[7] |

| Mass Spec (MS) | M+ peak at m/z ~254/256 | Isotopic pattern showing two peaks of nearly equal intensity, characteristic of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes). |

Therapeutic Potential and Proposed Mechanism of Action

The 2-aminothiazole scaffold is a prolific source of hits in drug discovery screenings.[3] Derivatives have demonstrated a wide array of pharmacological activities, making this compound a compelling candidate for further investigation.[1]

Anticancer Activity: Tubulin Polymerization Inhibition

A primary and highly promising area of application is in oncology. Many N,4-diaryl-1,3-thiazole-2-amines have been identified as potent antiproliferative agents that function as tubulin inhibitors.[9]

Mechanism of Action: These compounds are proposed to bind to the colchicine binding site on β-tubulin.[9] This binding event physically obstructs the polymerization of tubulin dimers into microtubules. Microtubules are critical components of the cellular cytoskeleton, essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, the compound induces a cell cycle arrest at the G₂/M phase, preventing mitosis and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[9]

Proposed Signaling Pathway

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

In addition to anticancer effects, the 2-aminothiazole core is frequently associated with potent antimicrobial properties.[10] Studies on the closely related 4-(4-bromophenyl)-thiazol-2-amine have shown that its derivatives possess significant antibacterial and antifungal activity, comparable to standard drugs like norfloxacin and fluconazole.[7][11] This activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the bromophenyl group on the scaffold is often crucial for this activity.[12]

Considerations for Drug Development and Future Directions

While this compound represents a promising starting point, its progression into a viable drug candidate requires further strategic optimization.

-

Structure-Activity Relationship (SAR) Studies: The primary amine at the C2 position is a key handle for derivatization. Synthesizing a library of analogues by acylating or alkylating this amine can explore the SAR and identify modifications that improve potency, selectivity, and pharmacokinetic properties.

-

Computational Modeling: In silico tools are invaluable for accelerating the discovery process. Molecular docking studies can be used to model the binding of the compound to its target protein (e.g., tubulin), while ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can help identify and mitigate potential liabilities like poor bioavailability or toxicity early on.[7]

-

Broad-Spectrum Biological Screening: The compound and its derivatives should be screened against a wide panel of cancer cell lines and microbial strains to fully characterize their biological activity profile and identify the most promising therapeutic indications.

References

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1).

-

Lv, K., Wang, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0173353.

-

Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4967.

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13, 59.

-

ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).

-

ResearchGate. (n.d.). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.

-

Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. National Journal of Physiology, Pharmacy and Pharmacology, 8(2), 235-240.

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

-

Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of an-Nahdah, 44, 1-28.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

-

EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

-

Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(1), 103.

-

Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 10, 216-219.

-

Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. content/uploads/2020/05/THIAZOLE.pdf)

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. excli.de [excli.de]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. youtube.com [youtube.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Sci-Hub. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile / BMC Chemistry, 2019 [sci-hub.sg]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

1H NMR and 13C NMR of 4-(2-Bromophenyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-Bromophenyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed interpretation of spectral data grounded in fundamental principles of NMR spectroscopy. We will explore the causal factors influencing chemical shifts and coupling constants, present standardized protocols for data acquisition, and summarize key spectral characteristics. The objective is to provide a self-validating framework for the structural elucidation and quality control of this and structurally related compounds.

Introduction: The Structural Significance of this compound

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its combination with a substituted phenyl ring, in this case, a 2-bromophenyl group, creates a molecule with specific steric and electronic properties that are critical to its function and potential as a drug candidate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of each ¹H and ¹³C nucleus, allowing for unambiguous confirmation of the molecular structure. This guide serves as a reference for interpreting the NMR data of the title compound, explaining the rationale behind the observed spectral patterns.

Below is the annotated chemical structure of this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons.

Amine Protons (-NH₂)

The two protons of the primary amine group (C2-NH₂) are expected to appear as a single, broad resonance. This broadening is a result of rapid chemical exchange with other labile protons (like trace water) and quadrupole broadening from the adjacent ¹⁴N nucleus.[3]

-

Chemical Shift (δ): The position of the -NH₂ signal is highly variable and depends strongly on the solvent, sample concentration, and temperature.[4] In a non-polar solvent like CDCl₃, the signal may appear between δ 2.0-5.0 ppm. However, in a hydrogen-bond accepting solvent like DMSO-d₆, the signal shifts significantly downfield, often appearing between δ 7.0-8.0 ppm, due to strong hydrogen bonding with the solvent.[5]

-

Confirmation: The identity of this peak can be unequivocally confirmed by a D₂O exchange experiment . Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the -NH₂ signal will disappear as the protons are replaced by non-NMR-active deuterium atoms.[3]

Thiazole Ring Proton (H5)

The thiazole ring contains a single proton at the C5 position.

-

Chemical Shift (δ): This proton is in an electron-rich heterocyclic aromatic system. Its chemical shift is anticipated to be in the range of δ 6.8-7.4 ppm .

-

Multiplicity: Since there are no adjacent protons within three bonds, the H5 signal will appear as a sharp singlet (s) .

2-Bromophenyl Ring Protons (H3', H4', H5', H6')

The four protons on the 2-bromophenyl ring constitute an ABCD spin system, which will produce a complex and overlapping pattern in the aromatic region of the spectrum, typically between δ 7.2-7.8 ppm . The electron-withdrawing nature of the bromine atom and the thiazole ring deshields these protons.

-

H6': This proton is ortho to the bromine atom and will be deshielded. It is expected to be a doublet of doublets (dd) due to coupling with H5' (ortho-coupling, ³J ≈ 7-8 Hz) and H4' (meta-coupling, ⁴J ≈ 1-2 Hz).

-

H3': This proton is ortho to the thiazole substituent. Its chemical environment will also lead to a downfield shift. It will appear as a doublet of doublets (dd) due to coupling with H4' (ortho-coupling, ³J ≈ 7-8 Hz) and H5' (meta-coupling, ⁴J ≈ 1-2 Hz).

-

H4' and H5': These protons are further from the substituents and will likely appear more upfield relative to H3' and H6'. They are expected to appear as complex multiplets, often described as a triplet of doublets (td) or overlapping multiplets, resulting from couplings to their respective neighbors.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 7.1 - 7.5 (Broad) | s (broad) | N/A |

| H5 (Thiazole) | 7.0 - 7.4 | s | N/A |

| H3', H4', H5', H6' | 7.2 - 7.8 | m | N/A (complex pattern) |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a "carbon skeleton" of the molecule.

Thiazole Ring Carbons (C2, C4, C5)

-

C2: This carbon is bonded to three heteroatoms (two nitrogens and a sulfur), resulting in a significant downfield shift. It is expected to be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 168.0-171.0 ppm .[6]

-

C4: Bonded to the phenyl ring, a nitrogen, and a sulfur atom, this carbon will also be significantly downfield, likely in the range of δ 150.0-154.0 ppm .

-

C5: This is the only carbon in the thiazole ring bonded to a hydrogen. It is the most upfield of the thiazole carbons, with an expected chemical shift around δ 105.0-112.0 ppm .[7]

2-Bromophenyl Ring Carbons (C1' to C6')

The chemical shifts of the six carbons in the bromophenyl ring are influenced by the electronic effects of both the bromine atom and the thiazole substituent.

-

C1' (ipso- to Thiazole): This quaternary carbon's shift is influenced by the attached thiazole ring. It is expected in the aromatic region, around δ 133.0-136.0 ppm .

-

C2' (ipso- to Bromine): The carbon directly attached to bromine (ipso-carbon) experiences a direct electronic effect. Its signal is often found more upfield than might be expected for a substituted aromatic carbon, typically in the range of δ 120.0-124.0 ppm .

-

Aromatic CH Carbons (C3', C4', C5', C6'): These carbons will appear in the typical aromatic region of δ 125.0-134.0 ppm . Their precise shifts depend on their position relative to the two substituents.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C2 (Thiazole) | 168.0 - 171.0 |

| C4 (Thiazole) | 150.0 - 154.0 |

| C5 (Thiazole) | 105.0 - 112.0 |

| C1' (ipso-) | 133.0 - 136.0 |

| C2' (ipso-Br) | 120.0 - 124.0 |

| C3', C4', C5', C6' | 125.0 - 134.0 |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The causality behind these steps is to ensure sample purity, homogeneity, and optimal instrument performance.

Caption: Standardized workflow for NMR analysis of the target compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the synthesized and purified this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening due to saturation.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. Causality: DMSO-d₆ is an excellent choice as it solubilizes a wide range of organic compounds and its high boiling point minimizes evaporation. Crucially, it slows down the exchange rate of amine protons, often resulting in sharper -NH₂ signals compared to other solvents.[8]

-

Securely cap the tube and vortex or sonicate gently until the sample is completely dissolved, ensuring a homogenous solution for analysis.

-

-

Instrument Setup and Calibration (e.g., 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock: The instrument locks onto the deuterium signal of the solvent to counteract magnetic field drift during the experiment.

-

Tuning and Matching: The probe is tuned to the specific frequencies of ¹H and ¹³C to ensure maximum energy transfer and sensitivity.

-

Shimming: The magnetic field is homogenized by adjusting the shim coils. Causality: A highly homogeneous field is critical for achieving sharp, symmetrical peaks and high resolution, which is necessary to resolve fine splitting patterns.

-

-

¹H NMR Spectrum Acquisition:

-

Load standard proton acquisition parameters.

-

Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2 seconds. Causality: 16 scans provide a good signal-to-noise ratio for a ¹H experiment on this quantity of sample. A 2-second delay allows for sufficient relaxation of the protons between pulses, ensuring accurate signal integration.

-

Acquire the Free Induction Decay (FID) data.

-

-

¹³C NMR Spectrum Acquisition:

-

Load a standard proton-decoupled carbon acquisition experiment (e.g., zgpg30).

-

Set the number of scans (NS) to 1024 or higher. Causality: The ¹³C isotope has a low natural abundance (~1.1%), requiring a significantly higher number of scans to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to 2 seconds.

-

Acquire the FID data.

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak shapes and integrals.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (for DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[9][10] Causality: Referencing provides a standardized chemical shift scale, allowing for direct comparison of data between different experiments and laboratories.

-

Integrate the ¹H signals and perform peak picking on both spectra to determine chemical shifts.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its unequivocal identification. Key diagnostic features in the ¹H spectrum include the exchangeable amine singlet, the thiazole singlet, and the complex aromatic multiplet. The ¹³C spectrum is characterized by the highly deshielded C2 carbon of the thiazole ring. By understanding the underlying principles that dictate the spectral features and by employing rigorous, standardized experimental protocols, researchers can confidently use NMR spectroscopy for the structural verification and purity assessment of this important heterocyclic scaffold.

References

-

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Omega. Retrieved February 7, 2026, from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 7, 2026, from [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Selected IR and 1H NMR data for the aminothiazole compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

-

N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

-

4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). PubMed Central. Retrieved February 7, 2026, from [Link]

-

NMR Spectroscopy Of Amines. (2025). JoVE. Retrieved February 7, 2026, from [Link]

-

ChemistrySelect General Information. (n.d.). Wiley Online Library. Retrieved February 7, 2026, from [Link]

-

Exchangeable Protons in NMR—Friend or Foe?. (2023). ACD/Labs. Retrieved February 7, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023). New Journal of Chemistry. Retrieved February 7, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Retrieved February 7, 2026, from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Retrieved February 7, 2026, from [Link]

-

N-(4-Bromophenyl)benzenepropanamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Stacked ¹H NMR spectra (400 MHz) for the reaction of 4-Bromophenyl... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. Retrieved February 7, 2026, from [Link]

-

3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. (n.d.). doi.org. Retrieved February 7, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. mdpi.com [mdpi.com]

Technical Guide: Mass Spectrometry Profiling of 4-(2-Bromophenyl)-1,3-thiazol-2-amine

[1]

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) profiling framework for 4-(2-Bromophenyl)-1,3-thiazol-2-amine (CAS: Not universally assigned; structure derived from 2-bromoacetophenone and thiourea).[1] As a halogenated aminothiazole, this compound serves as a critical pharmacophore in drug discovery, particularly for kinase inhibitors and antimicrobial agents.[1]

This document details the physicochemical properties, ionization behavior, isotopic signature analysis, and fragmentation mechanisms required for the precise identification and quantification of this analyte.[1] It is designed for researchers utilizing LC-MS/MS platforms (QqQ, Q-TOF, or Orbitrap).[1]

Physicochemical & Mass Spectral Identity

Molecular Descriptors[2]

-

IUPAC Name: this compound[1]

-

Molecular Formula:

[1] -

Monoisotopic Mass (

): 253.9513 Da[1] -

Exact Mass (

): 255.9493 Da[1]

The Bromine Isotopic Signature

The defining MS feature of this molecule is the 1:1 doublet observed in the molecular ion cluster, caused by the near-equal natural abundance of

| Ion Species | m/z ( | m/z ( | Relative Intensity |

| [M+H]⁺ | 254.96 | 256.96 | 100 : 98 |

| [M+Na]⁺ | 276.94 | 278.94 | 100 : 98 |

| [M+K]⁺ | 292.91 | 294.91 | 100 : 98 |

Critical QC Check: Any deviation from the 1:1 intensity ratio in the parent ion cluster indicates interference (co-eluting isobaric impurity) or detector saturation.[1]

Ionization Strategy & Experimental Protocol

Ionization Source Selection

Electrospray Ionization (ESI) in Positive Mode (+) is the gold standard for this compound.[1]

-

Rationale: The exocyclic amine at position 2 and the thiazole ring nitrogen (N3) are basic sites easily protonated under acidic conditions.[1]

-

APCI Utility: Atmospheric Pressure Chemical Ionization (APCI) is a secondary option if matrix suppression is high, but thermal degradation of the C-Br bond is a risk at high vaporizer temperatures (>400°C).[1]

LC-MS/MS Method Parameters

The following protocol is optimized for stability and sensitivity on a standard C18 reverse-phase system.

Table 1: Recommended LC-MS Conditions

| Parameter | Setting / Value | Mechanism / Note |

| Column | C18 (e.g., 2.1 x 50mm, 1.7 µm) | Retains polar amine; end-capped preferred.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]⁺ generation.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for thiazoles.[1] |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for ESI efficiency.[1] |

| Source Temp | 350°C | Ensure desolvation without thermal debromination. |

| Capillary Voltage | 3.0 - 3.5 kV | Moderate voltage to prevent in-source fragmentation.[1] |

| Cone Voltage | 20 - 30 V | Optimize to maximize [M+H]⁺ transmission.[1] |

Fragmentation Mechanisms (MS/MS)[1][2][3]

Understanding the dissociation pathways is vital for Multiple Reaction Monitoring (MRM) development.[1] The ortho-bromo substituent introduces specific steric and electronic effects compared to para-isomers.[1]

Primary Fragmentation Pathways

-

Loss of Ammonia (

):-

Mechanism: Cleavage of the exocyclic C2-NH2 bond.

-

Transition:

[1] -

Significance: Confirms the primary amine functionality.

-

-

Debromination (

):-

Mechanism: Homolytic cleavage of the C-Br bond or loss of HBr.

-

Transition:

(Aryl-thiazole core).[1] -

Note: The ortho position weakens the C-Br bond due to steric strain with the thiazole ring, making this fragment often more intense than in para-isomers.

-

-

Thiazole Ring Cleavage (RDA-like):

-

C-C Bond Cleavage:

-

Mechanism: Breaking the bond between the phenyl ring and the thiazole C4.

-

Fragment: Phenyl cation (

for bromophenyl cation).[1]

-

Visualization of Fragmentation Pathways

Figure 1: Proposed MS/MS fragmentation tree for this compound (79Br isotope shown).[1]

Impurity Profiling & Synthesis Artifacts

When analyzing this compound in a drug development context, specific impurities related to its synthesis (Hantzsch thiazole synthesis) must be monitored.[1]

Table 2: Common Impurities and MS Signatures

| Impurity | Origin | MS Signature (m/z) |

| 2-Bromoacetophenone | Unreacted Starting Material | 199/201 (No Nitrogen rule parity) |

| Thiourea | Unreacted Starting Material | 77 ([M+H]⁺) |

| Des-bromo Analog | Debromination byproduct | 177 ([M+H]⁺, No Br pattern) |

| Regioisomer | 5-(2-Bromophenyl)...[1] | Identical Mass (Requires Chromatographic Separation) |

The Ortho-Effect Consideration

Unlike the para-isomer, the ortho-bromophenyl group is sterically crowded.[1] In MS, this often leads to:

-

Lower Ion Stability: The parent ion may fragment at lower collision energies (CE).[1]

-

Specific Rearrangements: Interaction between the bromine and the thiazole sulfur or nitrogen is possible, potentially leading to unique cyclized fragments not seen in the para analog.

References

-

Mounir, A. I. S., et al. (2014).[1][3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[1][3] Link

-

Mohamed, S. M., et al. (2006).[1][4] "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ChemInform, 37(40).[1][4] Link[1][4]

-

Chemistry Steps. (2023). "Isotopes in Mass Spectrometry: The Bromine Signature." Chemistry Steps Educational Resources. Link

-

Nishio, T., et al. (2024).[1] "Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid... utilizing LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 240, 116027.[1] Link[1]

Technical Guide: Biological Activity and Therapeutic Potential of 2-Aminothiazole Derivatives

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] Its ubiquity in FDA-approved therapeutics (e.g., Dasatinib, Avatrombopag) stems from its unique electronic profile: the thiazole ring functions as a bioisostere of the pyridine or benzene ring, while the 2-amino substituent serves as a critical hydrogen bond donor/acceptor motif.

This technical guide dissects the structural basis of 2-AT efficacy, details the gold-standard synthetic protocols, and analyzes its mechanism of action across oncology and infectious disease landscapes.

Part 1: Structural Basis of Efficacy

The biological versatility of 2-aminothiazole is driven by its ability to engage in multiple non-covalent interactions.

The Donor-Acceptor Motif

In the context of kinase inhibition, the 2-aminothiazole moiety mimics the adenine ring of ATP.

-

N3 (Endocyclic Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).[1]

-

C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).[1]

This HBD-HBA motif allows the scaffold to form a bidentate hydrogen bond with the "hinge region" of kinase active sites, anchoring the molecule within the ATP-binding pocket.

Tautomerism

The 2-aminothiazole exists in dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.[1] While the amino form is generally predominant and preferred for aromatic stacking interactions ($ \pi-\pi $), the ability to access the imino tautomer can be exploited for specific target selectivity.

Part 2: Synthetic Pathways[3][4]

The Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazole libraries. It involves the condensation of

Visualization: Hantzsch Reaction Workflow

The following diagram illustrates the reaction logic and critical intermediates.

Figure 1: Step-wise mechanism of the Hantzsch synthesis, proceeding via S-alkylation followed by cyclization and dehydration.[1][5]

Standard Operating Procedure (SOP): Hantzsch Synthesis

Objective: Synthesis of 4-phenyl-2-aminothiazole.

Reagents:

-

Phenacyl bromide (2-bromoacetophenone): 10 mmol (1.99 g)[1]

-

Thiourea: 11 mmol (0.84 g)[1]

-

Ethanol (Absolute): 20 mL

-

Ammonium hydroxide (aq): For neutralization[1]

Protocol:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.99 g of phenacyl bromide in 20 mL of absolute ethanol.

-

Addition: Add 0.84 g of thiourea in a single portion.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux ($ \approx 78^{\circ}\text{C} $) for 2–4 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[1] The starting material spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[1]

-

Neutralization: Pour the reaction mixture into 50 mL of ice-cold water. Basify to pH 8–9 using aqueous ammonium hydroxide. This liberates the free base.

-

Filtration: Filter the resulting solid precipitate under vacuum.[1]

-

Purification: Recrystallize from hot ethanol to yield off-white crystals.

Part 3: Therapeutic Profiles & Mechanisms[1]

Oncology: Kinase Inhibition

The most commercially successful application of 2-aminothiazoles is in cancer therapy, specifically as Tyrosine Kinase Inhibitors (TKIs).

Case Study: Dasatinib (Sprycel) Dasatinib is a multi-targeted inhibitor of Bcr-Abl and Src family kinases.[1]

-

Mechanism: It functions as an ATP-competitive inhibitor.[1]

-

Interaction: The 2-aminothiazole ring sits in the ATP-binding pocket.[1] The exocyclic nitrogen forms a hydrogen bond with the backbone carbonyl of Met318 (in c-Src), while the thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide of Met318 . This mimics the adenine binding mode.

Visualization: Kinase Inhibition Mechanism

Figure 2: Competitive inhibition mechanism where the 2-aminothiazole derivative displaces ATP, preventing downstream oncogenic signaling.[1]

Antimicrobial Activity

2-aminothiazole derivatives, particularly Schiff bases (imines) derived from the 2-amino group, exhibit potent antibacterial and antifungal properties.[1]

-

Target: DNA Gyrase (Bacteria) and

-demethylase (Fungi).[1] -

SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached to the thiazole often enhance antimicrobial potency by increasing lipophilicity and cellular penetration.[1]

Neuroprotection (Prion Disease)

Recent studies highlight 2-aminothiazoles (e.g., IND24 ) as antiprion agents.[1]

-

Mechanism: They act as "chemical chaperones," binding to the cellular prion protein ($ \text{PrP}^C

\text{PrP}^{Sc} $).[1]

Part 4: Experimental Protocols for Bioactivity

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa).

-

Seeding: Plate cells ($ 5 \times 10^3 $ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at $ 37^{\circ}\text{C} $, 5% CO2.[1]

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

M). Ensure final DMSO concentration is <0.5%.[1] -

Incubation: Incubate for 48 hours.

-

Labeling: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully.[1] Add 100

L of DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

.[1] Plot dose-response curves to derive IC50.[1]

Summary of Biological Activity Data

The following table summarizes typical activity ranges for 2-aminothiazole derivatives based on recent literature.

| Therapeutic Area | Target / Mechanism | Key Substituents (SAR) | Typical Potency (IC50/MIC) |

| Anticancer | Src/Abl Kinase (ATP site) | 2-amino amide linkage; bulky hydrophobic group at C5 | Nanomolar (< 10 nM) |

| Antibacterial | DNA Gyrase | Schiff base at C2-amino; Electron-withdrawing aryl groups | 1 - 10 |

| Anti-inflammatory | COX-2 Inhibition | 4-phenyl substituted with sulfonyl group | 0.5 - 5 |

| Neuroprotective | Prion ($ \text{PrP}^C $ stabilizer) | 4-pyridyl or fused bicyclic systems | 0.1 - 1 |

References

-

Das, D., et al. (2016). Recent advances in the synthesis and biological activity of 2-aminothiazoles.[6] European Journal of Medicinal Chemistry. Link[1]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry.[7][8] Link

-

Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.[6] European Journal of Medicinal Chemistry. Link[1][6]

-

Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases.[1] Journal of Medicinal Chemistry.[7][8] Link

-

BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Protocols.Link[1]

Sources

- 1. Dabrafenib - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. excli.de [excli.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(2-Bromophenyl)-1,3-thiazol-2-amine

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its inherent ability to interact with a wide array of biological targets has rendered it a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet under-explored derivative, 4-(2-Bromophenyl)-1,3-thiazol-2-amine. We will delineate a comprehensive, field-proven strategy for identifying and validating its potential therapeutic targets. This document moves beyond theoretical discussions to provide actionable, step-by-step protocols and the scientific rationale behind each experimental choice, empowering research teams to unlock the therapeutic promise of this compound.

The 2-Aminothiazole Scaffold: A Foundation of Therapeutic Versatility

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key feature in various bioactive compounds, including vitamin B1 (Thiamine).[1] The addition of an amino group at the 2-position dramatically expands its chemical and biological diversity. This scaffold is present in a range of pharmaceuticals, from the multi-kinase inhibitor Dasatinib, used in cancer therapy, to the PI3K inhibitor Alpelisib, approved for certain types of breast cancer.[3][4] The broad spectrum of reported biological activities for 2-aminothiazole derivatives includes anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][5][6] This well-established therapeutic relevance provides a strong impetus for the investigation of novel derivatives like this compound. The presence of the bromophenyl group offers a handle for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Initial Therapeutic Profiling: From Broad Strokes to Focused Investigation

Given the extensive literature on analogous compounds, particularly those with a phenyl or bromophenyl substitution at the 4-position, we can logically prioritize the initial lines of therapeutic inquiry for this compound.[7][8]

Primary Hypothesis: Anticancer Activity

The most recurrent and potent activity associated with this class of compounds is anticancer efficacy.[3][4][7][8] Studies on structurally similar molecules have demonstrated activity against a range of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[3][4] Therefore, a comprehensive cancer cell line screen is the logical first step.

Secondary Hypotheses: Antimicrobial and Anti-inflammatory Potential

Numerous reports also highlight the antibacterial and antifungal properties of 4-phenyl-1,3-thiazol-2-amine derivatives.[7][9] Additionally, the anti-inflammatory potential of the 2-aminothiazole core is well-documented.[1][6] These areas represent viable secondary avenues for investigation, pending the results of the primary anticancer screening.

A Multi-Faceted Strategy for Target Identification and Validation

A robust and efficient approach to pinpointing the specific molecular targets of this compound is crucial. We advocate for a parallel workflow that combines computational prediction with empirical testing.

Caption: A streamlined workflow for target identification and validation.

Step 1: Broad Spectrum Phenotypic Screening (Anticancer)

The initial step is to ascertain the compound's cytotoxic and antiproliferative effects across a diverse panel of human cancer cell lines.

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from the methodology described in studies evaluating similar compounds.[7][8]

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation: Summary of GI50 Values

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | Experimental Value |

| K562 | Leukemia | Experimental Value |

| A549 | Lung | Experimental Value |

| HCT-116 | Colon | Experimental Value |

| Additional Lines | ... | ... |

Probing the Mechanism: Key Putative Targets and Validation Protocols

Based on the established activities of 2-aminothiazole derivatives, we will focus on two high-probability target classes: protein kinases and tubulin .

Target Class 1: Protein Kinases

The 2-aminothiazole scaffold is a known "hinge-binder" for protein kinases, and drugs like Dasatinib validate this.[3][4] Kinases such as Src, Aurora kinases, and components of the PI3K pathway are plausible targets.[5][6][10]

Workflow for Kinase Target Validation

Caption: Workflow for validating protein kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This is a representative protocol; specific substrates and conditions will vary by kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human Aurora Kinase A), a fluorescently labeled peptide substrate, and varying concentrations of this compound.

-

Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at 30°C for 60 minutes.

-

Stop Reaction: Terminate the reaction by adding a solution containing EDTA.

-

Separation and Detection: Use a microfluidic mobility-shift assay to separate the phosphorylated product from the unphosphorylated substrate. The fluorescence of both is measured, and the percentage of conversion is calculated.

-

IC50 Calculation: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Target Engagement (Western Blot)

This protocol validates that the compound inhibits the kinase within a cellular context.

-

Cell Treatment: Treat a sensitive cell line (identified in the SRB assay) with the compound at concentrations around its GI50 value for 2-4 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Histone H3 for Aurora kinases). Also, probe with an antibody for the total protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the phosphorylated substrate indicates target engagement.

Target Class 2: Tubulin Polymerization

Several 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization, binding at the colchicine site.[2][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Workflow for Tubulin Inhibition Validation

Caption: Workflow for validating tubulin as a target.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: In a 96-well plate, add a tubulin solution, a GTP-containing buffer, and varying concentrations of this compound. Include positive (e.g., paclitaxel for polymerization, colchicine for inhibition) and negative (DMSO) controls.

-

Initiate Polymerization: Incubate the plate at 37°C to induce polymerization.

-

Monitor Polymerization: Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a flattening of the curve compared to the DMSO control.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat a sensitive cancer cell line with the compound at its GI50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

-

Staining: Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: An accumulation of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.[11]

Concluding Remarks and Future Directions

This guide provides a foundational, yet comprehensive, framework for the systematic evaluation of this compound. By focusing on high-probability therapeutic areas and employing a logical sequence of validated experimental protocols, research teams can efficiently characterize the compound's biological activity and pinpoint its molecular targets. Positive results from these assays will pave the way for further mechanistic studies, lead optimization to improve potency and selectivity, and eventual evaluation in in vivo models. The versatility of the 2-aminothiazole scaffold suggests that this compound is a promising candidate for drug discovery, and the methodologies outlined herein provide a clear path to realizing that potential.

References

-

Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Sci-Hub. (n.d.). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

-

ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

-

El-Gamal, M. I., et al. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Future Medicinal Chemistry, 16(4), 255-258. [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Wang, Y., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(5), e0177773. [Link]

-

EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

-

PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2018). 4-Phenyl-1,3-thiazol-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5533. [Link]

-

ACS Publications. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

-

Springer. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

An-Najah National University. (n.d.). VANILLIN-BASED THIAZINE, OXAZINE, AND PYRAZOLE AS A NON-COMPETITIVE AMPA RECEPTOR ANTAGONISTS. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Retrieved from [Link]

-

IJRPR. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile / BMC Chemistry, 2019 [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Profiling of 4-(2-Bromophenyl)-1,3-thiazol-2-amine: A Technical Guide

Executive Summary

The compound 4-(2-Bromophenyl)-1,3-thiazol-2-amine (CAS 103965-99-7) represents a specialized scaffold within the 2-aminothiazole class, a moiety privileged in medicinal chemistry for its broad biological activity, including antimicrobial, anti-inflammatory, and anticancer potential. Unlike its widely studied para-isomer, the ortho-bromo substitution introduces unique steric constraints that influence molecular planarity, solubility, and receptor binding kinetics.

This technical guide provides a rigorous in silico characterization framework. We move beyond simple data retrieval to construct a predictive model of the compound’s behavior in biological systems, utilizing industry-standard algorithms (SwissADME, ProTox-II) and molecular docking protocols.

Part 1: Molecular Architecture & Identity

Before initiating computational workflows, precise structural definition is mandatory to avoid isomeric confusion (specifically with the common para-isomer, CAS 2103-94-8).

Compound Specifications

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 255.13 g/mol [3]

-

SMILES String: Nc1nc(cs1)-c1ccccc1Br

Structural Insight (The "Ortho Effect")

From a medicinal chemistry perspective, the position of the bromine atom is critical. In the ortho position (C2 on the phenyl ring), the bulky bromine atom creates steric repulsion with the thiazole ring (specifically the sulfur or nitrogen atoms). This forces the phenyl and thiazole rings to twist out of coplanarity.

-

Impact: This non-planar conformation can reduce solubility (disrupting crystal packing) but may enhance selectivity for binding pockets that cannot accommodate the flat para-isomer.

Part 2: Physicochemical Profiling (ADME)

Objective: Assess oral bioavailability and drug-likeness using the SwissADME algorithm. Methodology: The SMILES string is processed through the SwissADME server, utilizing the BOILED-Egg model for blood-brain barrier (BBB) and gastrointestinal (GI) absorption prediction.

Predicted ADME Profile[3][4][5][6][7]

| Property | Value / Prediction | Interpretation |

| Lipophilicity (Consensus Log P) | ~2.5 - 2.8 | Optimal for membrane permeability (Rule of 5 compliant). |

| Water Solubility (ESOL) | Moderately Soluble | The amine group provides H-bond donation; the Br reduces solubility vs. unsubstituted analogs. |

| TPSA (Topological Polar Surface Area) | ~41.13 Ų | Excellent range for cell membrane penetration (<140 Ų) and potential BBB crossing. |

| GI Absorption | High | Predicted to be well-absorbed orally. |

| P-gp Substrate | No | Unlikely to be actively pumped out of cells by P-glycoprotein. |

| CYP Inhibition | CYP1A2, CYP2C19 (Probable) | Thiazoles are known to interact with heme-containing enzymes; potential for drug-drug interactions. |

Expert Insight: Lipinski Compliance

The molecule passes Lipinski’s Rule of 5 with zero violations:

-

MW < 500 (255.13)

-

LogP < 5 (~2.6)

-

H-bond donors < 5 (1 amine group = 2 donors)

-

H-bond acceptors < 10 (2 acceptors: N, S)

Protocol Validation: The consensus LogP is derived from five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), ensuring the result is not an artifact of a single algorithm.

Part 3: Toxicity & Safety Assessment

Objective: Predict lethal dose (LD50) and organ-specific toxicity using ProTox-II. Methodology: Fragment-based propensity models and machine learning classifiers compare the query structure against databases of known toxicophores.

Toxicity Radar[8]

| Endpoint | Prediction | Confidence | Mechanism Note |

| Acute Oral Toxicity (LD50) | Class 4 (300 < LD50 ≤ 2000 mg/kg) | Moderate | Harmful if swallowed.[4] Typical for amino-arylthiazoles. |

| Hepatotoxicity | Active | Low-Medium | Thiazole ring metabolic activation can lead to reactive intermediates. |

| Carcinogenicity | Inactive | High | No immediate structural alerts for DNA intercalation. |

| Mutagenicity (Ames) | Inactive | High | The 2-aminothiazole is generally non-mutagenic unless nitrosated. |

Self-Validating Protocol: If the prediction confidence score is < 0.7, the result must be cross-referenced with nearest-neighbor analysis (looking at toxicity of structurally similar compounds like 4-(4-bromophenyl)thiazol-2-amine).

Part 4: Target Prediction & Molecular Docking Workflow

Objective: Identify potential biological targets. Thiazole derivatives are frequent "hits" for kinase inhibitors (e.g., EGFR, CDK) and inflammatory mediators (COX-2). Hypothesis: The ortho-bromo substituent may act as a "gatekeeper," providing selectivity by clashing with residues in tight binding pockets.

Experimental Workflow (In Silico)

The following diagram illustrates the rigorous pathway from structure to docked complex.